![molecular formula C11H8N2O3 B3045818 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one CAS No. 114476-70-9](/img/structure/B3045818.png)
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one
Overview
Description
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one is a heterocyclic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 . It has an IUPAC name of 2-amino-6-methyl-8H-chromeno[8,7-d]oxazol-8-one .
Molecular Structure Analysis
The InChI code for 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one is 1S/C11H8N2O3/c1-5-4-8(14)16-10-6(5)2-3-7-9(10)13-11(12)15-7/h2-4H,1H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Chemical Properties
- 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one is a compound involved in the synthesis of N-methyl α- and β-amino acids, with 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones as precursors (Hughes & Sleebs, 2008).
- This compound is part of a class of molecules useful for the synthesis of N-alkyl-β-amino acids (Hughes & Sleebs, 2006).
Biological and Medicinal Applications
- It has been studied in the context of DNA damage and repair, particularly in its derivative form as 2-amino-Adap, which is used for recognizing and detecting 8-oxo-dG in DNA, a marker of oxidative damage (Taniguchi et al., 2014).
- Novel fused oxobenzopyrano[6,7-d]oxazoles, including derivatives of 2-amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one, have been developed as photocleavable protecting groups for carboxylic acids, showcasing their potential in organic synthesis and drug development (Gonçalves, Costa, & Soares, 2010).
Miscellaneous Applications
- Its derivatives have been explored in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Fisk, Mosey, & Tepe, 2007).
- The compound and its related structures have been used in the development of light-triggered protecting groups, further emphasizing their utility in photochemical applications (Badr et al., 1981).
Safety and Hazards
properties
IUPAC Name |
2-amino-6-methylpyrano[2,3-e][1,3]benzoxazol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-5-4-8(14)16-10-6(5)2-3-7-9(10)13-11(12)15-7/h2-4H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSVUEFXOTYOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2N=C(O3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552028 | |
Record name | 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one | |
CAS RN |
114476-70-9 | |
Record name | 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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